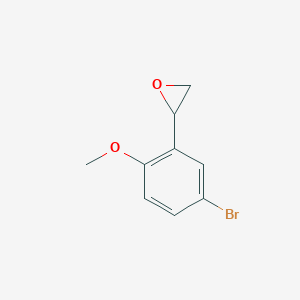

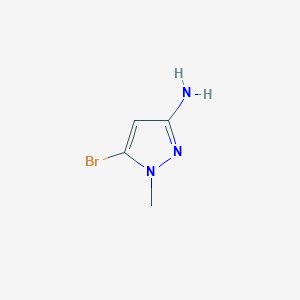

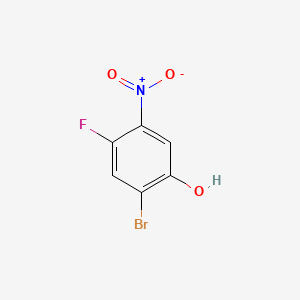

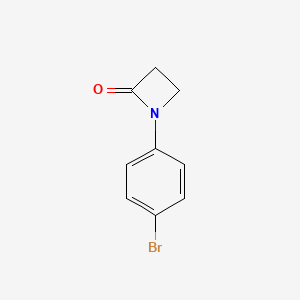

1-(4-Bromophenyl)azetidin-2-one

Overview

Description

Azetidin-2-ones, also known as beta-lactams, are a class of four-membered cyclic lactams that have gained significant attention due to their biological importance and their role as building blocks in organic synthesis. The strain energy associated with the beta-lactam ring makes it a versatile intermediate for the synthesis of various biologically active compounds, including antibiotics and other pharmacologically relevant molecules .

Synthesis Analysis

The synthesis of azetidin-2-ones can be achieved through various methods. For instance, 1-alkoxycarbonyl-3-bromoazetidin-2-ones have been prepared by reacting (3S)-3-(tert-butoxycarbonyl)amino azetidin-2-one with different chloroformates, followed by deprotection and substitution reactions to introduce the bromine atom . Additionally, asymmetric synthesis methods have been developed to produce haloalkyl-substituted azetidin-2-ones, which serve as precursors for annulated beta-lactams with potential biological activity .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between phenyl rings in the azetidin-2-one structure can significantly influence antiproliferative activity. A trans configuration between certain substituents is generally optimal for potent activity .

Chemical Reactions Analysis

Azetidin-2-ones undergo various chemical reactions due to the reactivity of the beta-lactam ring. For example, hydroxide-catalyzed hydrolysis of 3-bromoazetidin-2-ones leads to ring-opening products. Interestingly, porcine pancreatic elastase (PPE) can catalyze this hydrolysis stereospecifically, suggesting that these compounds can act as transient enzyme inhibitors . The selective bond cleavage of the beta-lactam ring is a key transformation that allows for the synthesis of diverse molecules that do not contain the beta-lactam structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their substituents. The introduction of halogen atoms, such as bromine, can affect the compound's reactivity and interaction with biological targets. For instance, the presence of a bromine atom in certain positions of the azetidin-2-one ring can lead to compounds with antimicrobial activity, as demonstrated by their ability to inhibit the growth of various microbes, including Bacillus anthracis and Staphylococcus aureus .

Scientific Research Applications

Crystal Structure and Conformation Studies

- Conformational Analysis : A study by Fujiwara et al. (1977) analyzed the conformation of 1-(2-bromophenyl)azetidin-2-one, a related compound, revealing substantial non-planarity in solution and a unique dihedral angle in the crystal structure. This research enhances understanding of molecular geometry and interactions in similar compounds (Fujiwara, Varley, & van der Veen, 1977).

Antineoplastic Activity

Anticancer Properties : A notable application in antineoplastic drug development is highlighted by Rane et al. (2015), where azetidin-2-ones, chemically similar to 1-(4-Bromophenyl)azetidin-2-one, showed significant cytotoxicity towards breast cancer cell lines, indicating potential in cancer treatment (Rane et al., 2015).

Tubulin-Targeting Agents : Greene et al. (2016) explored 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents. This class of compounds showed potent antiproliferative properties and minimal cytotoxicity, offering promising avenues for cancer therapy (Greene et al., 2016).

Antimicrobial Activity

- Antimicrobial Applications : Shah & Patel (2012) synthesized novel azetidin-2-one derivatives, indicating antimicrobial activity. This suggests the potential of 1-(4-Bromophenyl)azetidin-2-one and its derivatives in combating bacterial and fungal infections (Shah & Patel, 2012).

Enzyme Inhibition

- Elastase Inhibition : Beauve et al. (1999) synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones, exhibiting transient inhibition of porcine pancreatic elastase. This suggests potential therapeutic applications in diseases where elastase inhibition is beneficial (Beauve et al., 1999).

Biological Activity

Novel Derivatives Synthesis : Saeed, Al-Jadaan, & Abbas (2020) synthesized a novel azetidin-2-one compound with significant antimicrobial activity, showcasing the versatility of such compounds in developing new biologically active substances (Saeed, Al-Jadaan, & Abbas, 2020).

Cholesterol Inhibition and Antiproliferative Activity : Ghuge & Murumkar (2018) discussed 1,4-diaryl azetidin-2-one compounds, noting their activities including cholesterol absorption inhibition and antiproliferative effects, indicating broad therapeutic potential (Ghuge & Murumkar, 2018).

Miscellaneous Applications

Synthon for Stereoselective Synthesis : Deshmukh et al. (2004) highlighted azetidin-2-one's role as a synthon for the synthesis of a wide range of biologically important compounds, demonstrating its utility in diverse chemical syntheses (Deshmukh et al., 2004).

Biological and Pharmacological Profile : Arya et al. (2014) provided a comprehensive review of the biological and pharmacological profile of azetidin-2-ones, underlining their wide range of activities and reinforcing their importance in pharmaceutical research (Arya et al., 2014).

Gold-Catalyzed Synthesis : Ye, He, & Zhang (2011) developed a gold-catalyzed method for synthesizing azetidin-3-ones, an isomer of azetidin-2-ones, expanding the toolbox for creating these biologically significant compounds (Ye, He, & Zhang, 2011).

Future Directions

The future directions of research on 1-(4-Bromophenyl)azetidin-2-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of its potential applications in various fields, including medicinal chemistry .

Mechanism of Action

Target of Action

Azetidin-2-one compounds, also known as β-lactams, are known for their broad range of biological activities. They are often used as building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Mode of Action

The mode of action of azetidin-2-one compounds often involves interactions with biological targets. For example, the β-lactam ring in these compounds is known to interact with enzymes involved in bacterial cell wall synthesis, leading to the antibacterial activity of some β-lactam antibiotics .

Biochemical Pathways

Β-lactam compounds are known to interfere with the synthesis of the peptidoglycan layer of bacterial cell walls .

Result of Action

Β-lactam compounds can cause bacterial cell death by inhibiting cell wall synthesis .

properties

IUPAC Name |

1-(4-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNBBRYHFWKSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499807 | |

| Record name | 1-(4-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)azetidin-2-one | |

CAS RN |

7661-25-8 | |

| Record name | 1-(4-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure determination of 1-(4-bromophenyl)azetidin-2-one?

A1: Understanding the three-dimensional arrangement of atoms within a molecule provides valuable information about its potential chemical reactivity and interactions. By determining the crystal structure of 1-(4-bromophenyl)azetidin-2-one using X-ray diffraction, the researchers revealed key structural features []. They found that both the β-lactam ring and the phenyl ring within the molecule are nearly planar, with a slight torsion angle of 5.5° between them []. This information offers a foundation for further exploration of the molecule's properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.